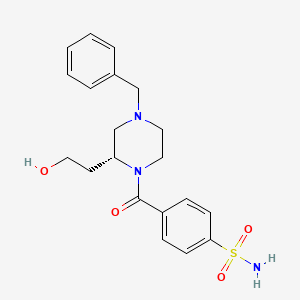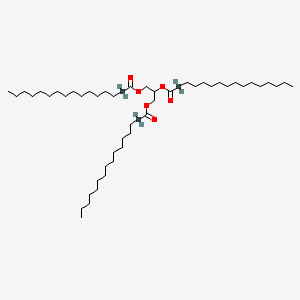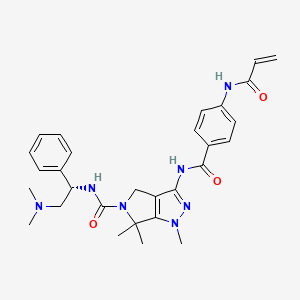
Cdk7-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk7-IN-10 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Overexpression of CDK7 has been linked to various cancers, making it an attractive target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor properties .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk7-IN-10 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperature and pH .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different biological activities and properties .
Applications De Recherche Scientifique
Cdk7-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of CDK7 inhibition on cell cycle progression and transcription.
Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed CDK7.
Industry: Utilized in drug development and screening for new CDK7 inhibitors.
Mécanisme D'action
Cdk7-IN-10 exerts its effects by binding to the active site of CDK7, inhibiting its kinase activity. This leads to the suppression of CDK7-mediated phosphorylation of key substrates involved in cell cycle progression and transcription. The inhibition of CDK7 results in cell cycle arrest and apoptosis, particularly in cancer cells with high CDK7 expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
THZ1: Another CDK7 inhibitor with a similar mechanism of action.
CT7001: A selective CDK7 inhibitor currently in clinical trials.
LDC4297: A CDK7 inhibitor known for its potent anti-cancer activity
Uniqueness of Cdk7-IN-10
This compound is unique due to its high selectivity for CDK7 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in various cancer models .
Propriétés
Formule moléculaire |
C29H35N7O3 |
|---|---|
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-1,6,6-trimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-4H-pyrrolo[3,4-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H35N7O3/c1-7-24(37)30-21-15-13-20(14-16-21)27(38)32-26-22-17-36(29(2,3)25(22)35(6)33-26)28(39)31-23(18-34(4)5)19-11-9-8-10-12-19/h7-16,23H,1,17-18H2,2-6H3,(H,30,37)(H,31,39)(H,32,33,38)/t23-/m1/s1 |
Clé InChI |
LTMXBUKGMDPOPI-HSZRJFAPSA-N |
SMILES isomérique |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
SMILES canonique |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


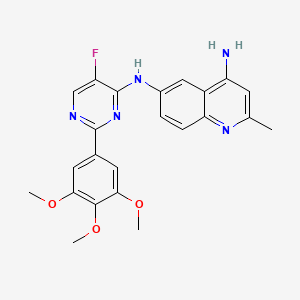


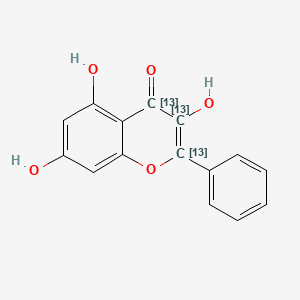



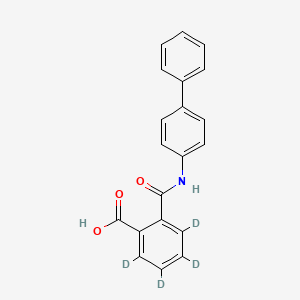

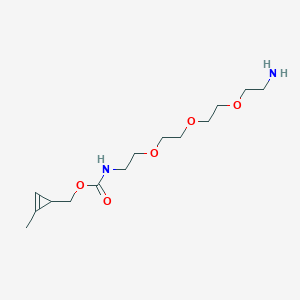
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)

